5-chloro-N-(3-methoxypropyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
This compound is a pyrimidine derivative with a complex structure. Its systematic name reflects its substituents: 5-chloro, N-(3-methoxypropyl), 2-(methylsulfonyl), and pyrimidine-4-carboxamide. Let’s break it down:
Pyrimidine Ring: The core structure is a pyrimidine ring, which consists of two nitrogen atoms and three carbon atoms. Pyrimidines play essential roles in nucleic acids (DNA and RNA) and are involved in various biological processes.
Preparation Methods
Synthetic Routes::
Condensation Reaction: One synthetic route involves the condensation of 5-chloro-2,4-diaminopyrimidine with 3-methoxypropylamine. This forms the N-(3-methoxypropyl) derivative.
Sulfonation: The methylsulfonyl group is introduced via sulfonation of the 2-position using a suitable reagent (e.g., methanesulfonyl chloride).
Carboxylation: Finally, carboxylation of the 4-position yields the desired compound.
- Industrial-scale production typically employs efficient and cost-effective methods, such as continuous flow processes or solid-phase synthesis.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the chloro and methoxypropyl groups.
Common Reagents: Sodium hydride (NaH), hydrogen peroxide (H₂O₂), and various alkylating agents.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Investigated for potential antiviral or anticancer properties.
Chemical Biology: Used as a probe to study cellular processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
Targets: The compound likely interacts with enzymes or receptors due to its structural complexity.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of substituents sets it apart.
Similar Compounds: Related pyrimidine derivatives include 5-fluorouracil, cytosine, and thymine.
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Properties
Molecular Formula |
C10H14ClN3O4S |
---|---|
Molecular Weight |
307.75 g/mol |
IUPAC Name |
5-chloro-N-(3-methoxypropyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C10H14ClN3O4S/c1-18-5-3-4-12-9(15)8-7(11)6-13-10(14-8)19(2,16)17/h6H,3-5H2,1-2H3,(H,12,15) |
InChI Key |
LSHCKWWASFDTET-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=NC(=NC=C1Cl)S(=O)(=O)C |
Origin of Product |
United States |
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